molecular formula C19H18N2O5S B5501047 3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid

3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid

Cat. No.: B5501047
M. Wt: 386.4 g/mol
InChI Key: GSAMJDQOTMKPKS-UHFFFAOYSA-N
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Description

3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.09364285 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Characterization

  • Research on similar compounds has explored the cyclization processes, demonstrating the synthesis of complex heterocyclic systems. For instance, the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate under basic conditions produces 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting a method for constructing sulfonated heterocycles (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

  • The copper-mediated ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, employing an 8-aminoquinoline moiety as the bidentate directing group, has been demonstrated. This method allows for the synthesis of various aryl sulfones with excellent regioselectivity, relevant to the structural motifs found in the compound of interest (Liu et al., 2015).

Medicinal Chemistry Applications

  • The synthesis and evaluation of compounds with the 1,2,3,4-tetrahydroisoquinoline moiety, which is structurally related to the compound , have been investigated for their potential as anticancer agents. These studies demonstrate the utility of such compounds in drug discovery and development (Redda, Gangapuram, & Ardley, 2010).

  • The development of adenosine A3 receptor ligands based on 3-(2-pyridinyl)isoquinoline derivatives highlights the pharmaceutical relevance of isoquinoline derivatives. Such compounds show potential for therapeutic applications, including cardiovascular and neurodegenerative diseases (van Muijlwijk-Koezen et al., 1998).

Materials Science and Optics

  • The formation of molecular complexes based on sulfonate–pyridinium supramolecular synthons has been explored, resulting in enhanced solubility and improved optical properties. This research demonstrates the potential of sulfonated compounds in materials science, particularly in the development of novel optical materials (Ahmad, Ganie, & Dar, 2020).

Properties

IUPAC Name

3-isoquinolin-5-yl-5-(2-methoxyethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-26-8-7-21-27(24,25)16-10-14(9-15(11-16)19(22)23)17-4-2-3-13-12-20-6-5-18(13)17/h2-6,9-12,21H,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAMJDQOTMKPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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